Physicochemical Differentiation from the Prototypical SpCas9 Inhibitor BRD7586: Lipophilicity and Topological Polar Surface Area
The target compound exhibits a higher calculated lipophilicity (XLogP3 = 4.3) compared to the SpCas9 inhibitor BRD7586 (XLogP3 = 2.6 for the pyridin-4-yl analog), indicating increased hydrophobicity [1][2]. Additionally, the topological polar surface area (TPSA) is 113 Ų, which is slightly higher than BRD7586's TPSA of 87 Ų, suggesting marginally different hydrogen bonding potential and membrane permeability characteristics [1]. These physicochemical differences are substantial enough to influence oral bioavailability and cellular penetration profiles, which are critical for in vivo applications.
| Evidence Dimension | Lipophilicity and Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 4.3; TPSA = 113 Ų |
| Comparator Or Baseline | BRD7586 (CAS 895460-70-5): XLogP3 = 2.6; TPSA = 87 Ų |
| Quantified Difference | Δ XLogP3 = +1.7; Δ TPSA = +26 Ų |
| Conditions | Computed using XLogP3 and Cactvs algorithms on PubChem |
Why This Matters
For procurement decisions involving in vivo studies, higher lipophilicity may enhance membrane permeability but could also reduce aqueous solubility, directly impacting formulation strategies and dosing regimens.
- [1] PubChem. XLogP3 and TPSA values for CAS 895457-03-1 (CID 18573167). View Source
- [2] PubChem. XLogP3 value for BRD7586 (CAS 895460-70-5, CID 18573166). View Source
